Reactive brown 2

Description

Properties

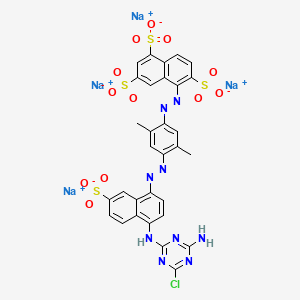

IUPAC Name |

tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24ClN9O12S4.4Na/c1-14-10-25(40-41-28-21-12-17(55(45,46)47)13-27(57(51,52)53)19(21)5-8-26(28)56(48,49)50)15(2)9-24(14)39-38-23-7-6-22(34-31-36-29(32)35-30(33)37-31)18-4-3-16(11-20(18)23)54(42,43)44;;;;/h3-13H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H3,33,34,35,36,37);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHOBQDOBYFPTP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20ClN9Na4O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890003 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-17-2, 12236-93-0 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulphonato-1-naphthyl]azo]-2,5-dimethylphenyl]azo]naphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 5-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation Methodologies for Reactive Brown 2

Advanced Synthetic Approaches and Reaction Parameter Optimization

The industrial synthesis of Reactive Brown 2, a complex azo dye, involves a multi-step process that requires precise control over reaction parameters to ensure high yield and purity. The core of its synthesis lies in diazotization and coupling reactions, followed by condensation.

The manufacturing process for Reactive Brown 2 begins with the diazotization of an aromatic amine, specifically 5-Aminonaphthalene-1,3,6-trisulfonic acid. worlddyevariety.com This reaction involves treating the primary aromatic amine with sodium nitrite (B80452) in an acidic medium, typically at a low temperature (below 5 °C), to form a diazonium salt. google.comnumberanalytics.com This diazonium salt is a highly reactive electrophile. numberanalytics.com

Following its formation, the diazonium salt undergoes a series of coupling reactions. The first coupling reaction is with 2,5-Dimethylbenzenamine. worlddyevariety.com The resulting intermediate is then diazotized again and subsequently coupled with 5-Aminonaphthalene-2-sulfonic acid. worlddyevariety.com This series of reactions forms the basic chromophore of the dye. The final step in the synthesis is the condensation of this complex molecule with 2,4,6-Trichloro-1,3,5-triazine, followed by ammoniation to introduce the reactive group that allows the dye to form covalent bonds with textile fibers. worlddyevariety.com

The general mechanism for azo coupling is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich aromatic ring of the coupling partner. numberanalytics.com The reaction typically proceeds through the formation of a sigma-complex, followed by the loss of a proton to yield the azo compound. numberanalytics.com

Optimizing reaction conditions is critical for maximizing the yield and purity of Reactive Brown 2. numberanalytics.com Key parameters that must be carefully controlled include temperature, pH, and reactant concentrations. numberanalytics.comresearchgate.net

Temperature: Diazotization reactions are typically carried out at low temperatures, often below 5°C, to prevent the decomposition of the unstable diazonium salt. google.comnumberanalytics.com Coupling reactions may be performed at slightly higher temperatures, but careful temperature control is necessary to avoid side reactions and ensure the desired product is formed selectively. numberanalytics.com

pH: The pH of the reaction medium is crucial for both diazotization and coupling. Diazotization is carried out in a strong acid solution. google.com The pH for coupling reactions needs to be carefully controlled, as it affects the reactivity of the coupling component. beilstein-journals.org For instance, in the coupling of phenols and naphthols, alkaline conditions are often employed. beilstein-journals.org The pH can be adjusted using agents like sodium hydroxide (B78521) or sodium carbonate.

Reactant Concentration and Addition Rate: The stoichiometry and the rate of addition of reactants can significantly impact the outcome. For example, in some azo dye syntheses, the dropwise addition of sodium nitrite solution is controlled to maintain the desired reaction temperature. google.com The concentration of the dye itself can also influence the efficiency of subsequent application processes.

The optimization of these parameters is essential for industrial-scale production to ensure a high conversion rate, minimize the formation of byproducts, and achieve a final product with the desired color strength and fastness properties. numberanalytics.comacs.org

Diazotization and Coupling Reaction Pathways

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

A suite of analytical techniques is employed to confirm the complex structure of Reactive Brown 2 and to assess its purity. These methods provide information on the functional groups present, the crystalline nature of the solid dye, and the specific arrangement of atoms within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the Reactive Brown 2 molecule. tandfonline.com The FTIR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

For azo dyes, characteristic peaks would include:

-N=N- (azo group): The stretching vibration of the azo group typically appears in the region of 1400-1500 cm⁻¹.

-OH and -NH stretching: Broad bands in the region of 3200-3600 cm⁻¹ can indicate the presence of hydroxyl and amine groups. usm.my

C-N stretching: Bands in the 1000-1350 cm⁻¹ range can be attributed to C-N stretching vibrations.

S=O (sulfonate group): The presence of sulfonate groups (SO₃⁻) would give rise to strong absorption bands, typically in the 1000-1200 cm⁻¹ region.

Aromatic C-H and C=C: Peaks corresponding to aromatic ring structures are also expected.

The FTIR spectrum provides a fingerprint of the molecule, confirming the presence of the key functional moieties that define its structure and reactivity. usm.my

Table 1: Expected FTIR Absorption Bands for Reactive Brown 2

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| -OH and -NH Stretching | 3200 - 3600 |

| Aromatic C-H Stretching | 3000 - 3100 |

| -N=N- (Azo) Stretching | 1400 - 1500 |

| C=C Aromatic Ring Stretching | 1450 - 1600 |

| S=O (Sulfonate) Stretching | 1000 - 1200 |

| C-N Stretching | 1000 - 1350 |

| C-Cl (Triazine Ring) | 600 - 800 |

X-ray diffraction (XRD) is utilized to analyze the solid-state properties of Reactive Brown 2, specifically its crystallinity. researchgate.net The XRD pattern of a crystalline solid shows sharp, well-defined peaks at specific angles (2θ), which are related to the regular arrangement of molecules in the crystal lattice. rsc.org In contrast, an amorphous solid produces a broad halo with no distinct peaks. mdpi.com

The degree of crystallinity can be calculated from the XRD data by comparing the integrated intensity of the crystalline peaks to the total intensity (crystalline + amorphous). researchgate.netrsc.org The presence of sharp peaks in the XRD pattern of a Reactive Brown 2 sample would indicate a crystalline structure, which can influence its physical properties such as solubility and stability. mdpi.com The positions and intensities of the diffraction peaks are characteristic of a specific crystalline form. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules like Reactive Brown 2. ipb.pt Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. msu.edu

¹H NMR: The ¹H NMR spectrum would show signals for the various protons in the molecule. Aromatic protons typically resonate in the downfield region (around 6.5-8.5 ppm). researchgate.net The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants provide information about the connectivity of adjacent protons, helping to determine the substitution patterns on the naphthalene (B1677914) and benzene (B151609) rings.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each structurally unique carbon atom. msu.edu This is particularly useful for complex molecules with many carbon atoms. The chemical shifts of the carbon signals indicate their electronic environment. almerja.com For example, carbons in aromatic rings appear in a characteristic range (typically 110-160 ppm), while carbons bonded to electronegative atoms like nitrogen or oxygen will be shifted further downfield. almerja.com Advanced 2D NMR techniques, such as COSY and HMQC/HSQC, can be used to establish correlations between protons and carbons, further aiding in the complete assignment of the structure. nih.gov

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Morphology and Elemental Composition

The characterization of Reactive Brown 2, a double azo class dye, involves a suite of analytical techniques to determine its physical and chemical properties. worlddyevariety.com Among these, Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) are pivotal for evaluating the dye's surface morphology and elemental makeup.

Coupled with SEM, Energy Dispersive Spectroscopy (EDS), also known as EDX, provides elemental analysis of the sample. thermofisher.com When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fall to fill the vacancies, releasing energy in the form of X-rays. bruker.com The energy of these X-rays is characteristic of the element from which they were emitted. bruker.com An EDS detector measures the energy and intensity of these X-rays to identify the elemental composition and relative abundance of elements in the sample. thermofisher.comedax.com

For Reactive Brown 2, with the molecular formula C₃₁H₂₀ClN₉Na₄O₁₂S₄, an EDS analysis is expected to detect the presence of Carbon (C), Chlorine (Cl), Nitrogen (N), Sodium (Na), Oxygen (O), and Sulfur (S). worlddyevariety.com Hydrogen (H) is not detectable by standard EDS analysis. This technique is crucial for confirming the presence of the expected elements according to the dye's structure and for identifying any inorganic impurities or contaminants. researchgate.netnih.gov

Table 1: Predicted Elemental Composition of Pure Reactive Brown 2 (C₃₁H₂₀ClN₉Na₄O₁₂S₄) Detectable by EDS

| Element | Symbol | Atomic Weight (amu) | Presence in Molecule | Role in Structure |

| Carbon | C | 12.01 | Yes | Forms the core aromatic backbone |

| Nitrogen | N | 14.01 | Yes | Key component of the azo (-N=N-) and triazine groups |

| Oxygen | O | 16.00 | Yes | Present in sulfonate (-SO₃) and hydroxyl (-OH) groups |

| Sodium | Na | 22.99 | Yes | Acts as a counter-ion for the sulfonate groups |

| Sulfur | S | 32.07 | Yes | Found in the sulfonate groups, enhancing water solubility |

| Chlorine | Cl | 35.45 | Yes | Part of the reactive triazine ring |

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for assessing the purity and determining the concentration of reactive dyes like Reactive Brown 2.

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. ncsu.edu For the analysis of water-soluble, ionic dyes such as Reactive Brown 2, reverse-phase ion-pair chromatography is a commonly implemented method. ncsu.edunajah.edu In this technique, a sample of the dye is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a mobile phase through a stationary phase (the column). researchgate.net Components of the mixture are separated based on their differing affinities for the stationary and mobile phases, resulting in different retention times. A detector at the end of the column measures the components as they elute. researchgate.net

The resulting chromatogram displays a series of peaks, where each peak corresponds to a different component. The largest peak typically represents the main dye compound, while smaller peaks can indicate the presence of impurities, such as isomers, by-products from synthesis, or hydrolyzed forms of the dye. nih.gov The purity of the dye can be calculated from the relative area of the main peak compared to the total area of all peaks. This method is critical for quality control in dye manufacturing, especially for applications like digital textile printing which require high-purity dyes with low salt content. scribd.comgoogle.com

Table 2: Illustrative HPLC Purity Analysis Results for a Commercial Reactive Brown 2 Sample

| Peak ID | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.1 | 3.5 | Synthetic By-products/Impurities |

| 2 | 4.8 | 92.0 | Reactive Brown 2 (Main Component) |

| 3 | 6.2 | 2.8 | Isomers of Reactive Brown 2 |

| 4 | 7.5 | 1.7 | Hydrolyzed Dye |

Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance in solution. ijprajournal.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. msu.edu Reactive Brown 2, being a colored compound, absorbs light in the visible region of the electromagnetic spectrum; its golden brown aqueous solution indicates absorption of light in the blue-violet range (approximately 400-490 nm). worlddyevariety.commsu.edu

To perform a quantitative analysis, a UV-Vis spectrophotometer is used to measure the absorbance of several solutions of known concentrations to find the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance at λmax versus concentration. springernature.com The concentration of an unknown sample of Reactive Brown 2 can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This technique is fundamental for standardizing dye solutions and for quantitative studies of dyeing processes. ajol.infoscribd.com

Table 3: Example Calibration Data for Quantitative Analysis of Reactive Brown 2 using UV-Vis Spectroscopy

| Standard Solution Concentration (mg/L) | Absorbance at λmax |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.456 |

| 20 | 0.608 |

| 25 | 0.760 |

Environmental Occurrence, Distribution, and Fate of Reactive Brown 2 in Aquatic and Terrestrial Systems

Analytical Methodologies for Detection and Quantification in Complex Matrices

Accurate detection and quantification of Reactive Brown 2 in environmental samples like water, soil, and sediment are crucial for monitoring its distribution and fate. The complexity of these matrices necessitates sophisticated analytical techniques capable of high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a primary tool for the analysis of reactive dyes. researchgate.net For water-soluble, ionic dyes like Reactive Brown 2, Liquid Chromatography with Electrospray Ionization (LC-ESI-MS/MS) is particularly effective. mdpi.comnih.gov This method allows for the direct analysis of the dye molecule and its hydrolysis products in aqueous samples. Due to the covalent bonding of reactive dyes to materials like textiles or their strong adsorption to sludge, direct extraction is often not feasible. nih.gov In such cases, a common analytical strategy involves the reductive cleavage of the dye's azo bonds (using reagents like sodium dithionite (B78146) or tin(II) chloride) to release characteristic aromatic amines, which are then identified and quantified by LC-MS/MS. mdpi.comnih.gov This approach serves as a powerful method for detecting the presence of the parent dye in complex solid matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of the aromatic amines that result from the reductive cleavage of azo dyes. theseus.finih.gov Because aromatic amines are often not sufficiently volatile for GC analysis, a derivatization step is typically required to increase their volatility and improve chromatographic performance. cdc.gov This method provides high sensitivity and is a standard procedure for monitoring banned amines from azo dyes in consumer products. theseus.ficolab.ws

Table 1: Typical Chromatographic Conditions for the Analysis of Reactive Brown 2 and its Cleavage Products

| Parameter | LC-MS/MS for Parent Dye/Hydrolysis Products | GC-MS for Aromatic Amine Cleavage Products |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Direct injection of aqueous sample or solid-phase extraction (SPE) for concentration. nih.govshimadzu.com | Reductive cleavage of azo bond, liquid-liquid extraction of amines, followed by derivatization. cdc.govcolab.ws |

| Column | Reversed-phase (e.g., C18). shimadzu.comlcms.cz | Fused-silica capillary column (e.g., slightly polar silicone). cdc.gov |

| Mobile/Carrier Gas | Gradient elution with Acetonitrile and Water (often with formic acid or ammonium (B1175870) acetate (B1210297) buffer). researchgate.netlcms.cz | Helium, Hydrogen, or Nitrogen. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. researchgate.netshimadzu.com | Mass spectrometer operated in scan or selected ion monitoring (SIM) mode. |

| Typical LOD | Can reach low ng/mL levels (e.g., 0.01–16.7 ng/mL for various dyes). researchgate.net | 0.1 to 3 mg/kg for amines in solid samples. colab.ws |

UV-Visible (UV-Vis) spectrophotometry is a widely used, cost-effective, and rapid method for quantifying dye concentrations, particularly in wastewater monitoring. jwent.netjcsp.org.pk The method relies on measuring the absorbance of light at the dye's wavelength of maximum absorbance (λmax) and correlating it to concentration using the Beer-Lambert law. atlantis-press.com For Reactive Brown 2, which imparts a golden brown to reddish-brown color to water, this technique can effectively track the progress of decolorization during wastewater treatment processes. biorxiv.orgworlddyevariety.commdpi.com However, its application can be limited by interferences from other substances in complex effluents that absorb light in the same spectral region and by its modest sensitivity compared to chromatographic methods, especially at the low concentrations found in receiving water bodies. nih.gov

Table 2: Application of UV-Vis Spectrophotometry in Dye Degradation Studies

| Application | Monitored Parameter | Wavelength (λmax) | Reference |

| Biodegradation Study | Degradation of mixed reactive azo dyes (including a reactive brown) by activated sludge. | Measured at respective λmax for each dye. | biorxiv.org |

| Bioremediation Analysis | Bio-decolorization of Azo Dye Brown 703 by Pseudomonas aeruginosa. | 471 nm | mdpi.com |

| Coagulation Treatment | Color removal from textile dyeing effluent using ferric chloride. | 470 nm | jcsp.org.pk |

| Photocatalysis | Photocatalytic degradation of Reactive Blue 19 and Reactive Red 76. | 592 nm (RB-19) and 542 nm (RR-76) | jwent.net |

In recent years, methods for measuring total organic fluorine (TOF) and total fluorine (TF), such as Combustion Ion Chromatography (CIC), have become important for screening materials for per- and polyfluoroalkyl substances (PFAS). labtil.com This is highly relevant for the reactive dye class, as many modern reactive dyes are fluorinated, often containing a monofluorotriazine or difluorotriazine reactive group. mdpi.comwur.nl When textiles treated with these dyes are analyzed using TOF/TF methods, the fluorine from the dye can lead to a "false positive" result, suggesting the presence of PFAS where none exists. labtil.com

It is critical to note, however, that C.I. Reactive Brown 2 (CAS 12236-93-0) is a monochloro-triazine dye. worlddyevariety.com Its molecular formula, C₃₁H₂₀ClN₉Na₄O₁₂S₄, and its synthesis from 2,4,6-Trichloro-1,3,5-triazine confirm the absence of fluorine. worlddyevariety.com Therefore, TOF and TF analysis is not a relevant detection method for Reactive Brown 2 itself, but it is a crucial consideration for the broader class of reactive dyes and for avoiding misclassification of textiles dyed with fluorine-containing analogues.

Spectrophotometric Approaches for Environmental Monitoring

Environmental Pathways and Transformation Dynamics

Once in the environment, Reactive Brown 2 is subject to various transformation processes that determine its ultimate fate, persistence, and potential ecological impact.

Reactive dyes are engineered for high stability against light to prevent fading, and as a result, direct photolysis is not considered a major degradation pathway under normal environmental conditions. cdnsciencepub.comwikipedia.org However, indirect photodegradation can occur. Advanced oxidation processes (AOPs), such as photocatalysis using semiconductors like titanium dioxide (TiO₂) under UV irradiation, are effective for degrading these dyes in water treatment scenarios. researchgate.net These processes generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which attack and break down the complex dye molecule. chemijournal.com

Hydrolysis is a primary and highly significant transformation pathway for triazine-based reactive dyes like Reactive Brown 2. tandfonline.com During the dyeing process, the dye's reactive group (monochlorotriazine) is intended to form a covalent bond with the hydroxyl groups of cellulosic fibers. This fixation reaction competes with a hydrolysis reaction, where the chlorine atom is substituted by a hydroxyl group from water, particularly under the alkaline conditions of the dye bath. tandfonline.comscribd.com This hydrolyzed form of the dye is no longer reactive with the fiber and is the primary species washed out into wastewater effluents. scribd.com The rate of hydrolysis is strongly dependent on temperature and pH. tandfonline.com

Table 3: Kinetic Data for Hydrolysis of a Monochlorotriazine (MCT) Reactive Dye

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-first-order | Alkaline solution (pH 10.9) | tandfonline.com |

| Rate Constant (k) | 3.9 x 10⁻⁴ min⁻¹ | 50°C, pH 10.9 | tandfonline.com |

| Rate Constant (k) | 1.29 x 10⁻² min⁻¹ | 80°C, pH 10.9 | tandfonline.com |

| Temperature Effect | Rate at 80°C is ~33 times higher than at 50°C | pH 10.9 | tandfonline.com |

The complex aromatic structure and azo linkages of Reactive Brown 2 contribute to its recalcitrance and persistence in the environment. tandfonline.com Azo dyes are generally resistant to aerobic biodegradation. cdnsciencepub.comomicsonline.org In aerobic environments, such as the surface layers of water and soil, the dye molecule tends to persist.

Under anaerobic conditions, which can be found in sediments, deeper soil layers, and certain wastewater treatment stages, the primary degradation pathway is the reductive cleavage of the azo bond (–N=N–) by microorganisms. omicsonline.orgwur.nl This process results in the decolorization of the dye but leads to the formation of constituent aromatic amines. tandfonline.comcdnsciencepub.com These amine byproducts may be colorless but can be more toxic and equally or more persistent than the parent dye, especially under continued anaerobic conditions. tandfonline.comomicsonline.org

The bioavailability of Reactive Brown 2 is largely governed by its high water solubility, a result of the four sulfonate groups in its structure. worlddyevariety.comwur.nl In aquatic systems, this high solubility means it is likely to remain in the water column. In terrestrial systems, its anionic nature means it will have high mobility in soil but may adsorb to soil components through ion-exchange mechanisms. scbt.com Due to its ionic character and high molecular weight, the potential for bioaccumulation in organisms is generally considered to be low. wur.nl

Table 4: Summary of Environmental Behavior of Sulfonated Azo Dyes like Reactive Brown 2

| Environmental Compartment | Dominant Condition | Key Process | Outcome | Reference(s) |

| Aerobic Water/Soil | Aerobic | Limited Biodegradation | Persistence of the parent dye molecule. | cdnsciencepub.comomicsonline.org |

| Anaerobic Sediments/Soil | Anaerobic | Reductive Cleavage of Azo Bond | Decolorization and formation of persistent aromatic amines. | tandfonline.comomicsonline.orgwur.nl |

| Water Column | Aerobic | Transport | High mobility due to water solubility. | wur.nlscbt.com |

| Biota | - | Bioavailability/Bioaccumulation | Low, due to high water solubility and ionic nature. | wur.nl |

Advanced Remediation Technologies and Mechanistic Studies for Reactive Brown 2 Contamination

Advanced Oxidation Processes (AOPs) for Reactive Brown 2 Degradation

AOPs are considered highly effective for degrading complex and recalcitrant dye molecules that are often resistant to conventional treatment methods. ijcce.ac.ir The core of these processes is the production of powerful oxidants, with the hydroxyl radical (•OH) being the most prominent due to its high oxidation potential (2.8V), allowing it to react rapidly with a wide range of organic compounds. mdpi.com These processes can be broadly categorized into photochemical and non-photochemical methods. ijcce.ac.ir

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically irradiated with light of sufficient energy, to generate the reactive species necessary for degradation. researchgate.netpjoes.com This process is initiated by the photoexcitation of the semiconductor, which creates electron-hole pairs on its surface. researchgate.net These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radical anions, which are the primary agents of dye degradation. mdpi.com

Heterogeneous photocatalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid solution), is a widely studied AOP for dye removal.

Titanium Dioxide (TiO₂): TiO₂ is the most extensively used photocatalyst due to its high chemical stability, non-toxicity, cost-effectiveness, and high photoactivity, particularly in its anatase crystalline form. pjoes.comnih.govsci-hub.se When TiO₂ absorbs a photon with energy equal to or greater than its band gap (3.2 eV for anatase), an electron is promoted from the valence band to the conduction band, leaving a positive hole behind. mdpi.com These holes can directly oxidize dye molecules or react with water to form •OH radicals, while the electrons can reduce oxygen to form superoxide radicals. mdpi.comsci-hub.se

Zinc Oxide (ZnO): ZnO is another effective semiconductor photocatalyst with a band gap similar to TiO₂. nih.gov Studies comparing the two have sometimes shown ZnO to be a better photocatalyst for the degradation of certain reactive dyes. For instance, in a comparative study on Reactive Black 5, complete decolorization was achieved in 7 minutes with ZnO, while TiO₂ achieved only 75% degradation in the same period. nih.gov

Fe-doped TiO₂: Doping TiO₂ with metal ions like iron (Fe) is a strategy to enhance its photocatalytic efficiency under visible light. Doping can create defects in the TiO₂ lattice, which can trap charge carriers, reduce the electron-hole recombination rate, and lower the band gap energy, thereby allowing the catalyst to be activated by a broader spectrum of light. ijirset.com

The efficiency of photocatalytic degradation is governed by several operational parameters.

Catalyst Loading: The rate of degradation generally increases with catalyst loading up to an optimal point. This is because a higher catalyst amount provides more active sites for the reaction. researchgate.netijcce.ac.ir However, beyond this optimum, the efficiency may decrease due to increased turbidity of the solution, which scatters light and prevents it from reaching the catalyst surface. researchgate.netijcce.ac.ir For example, in the degradation of Brown NG, the optimal TiO₂ concentration was found to be 150 ppm. opensciencepublications.com

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the chemistry of the dye molecule. sci-hub.seijcce.ac.ir The point of zero charge (pzc) for TiO₂ is approximately 6.8. sci-hub.se At a pH below this value, the catalyst surface is positively charged, which favors the adsorption of anionic dyes like most reactive dyes. sci-hub.seopensciencepublications.com Conversely, at a pH above the pzc, the surface is negatively charged. For the degradation of Bismarck Brown R, the highest efficiency was observed at pH 3. iisc.ac.in

Dye Concentration: At low concentrations, the degradation rate typically follows pseudo-first-order kinetics. However, as the initial dye concentration increases, the reaction rate may decrease. nih.gov This is because more dye molecules are adsorbed onto the catalyst surface, but the number of active sites remains constant. Furthermore, a higher dye concentration can absorb a significant amount of light, reducing the photons that reach the catalyst surface. nih.govopensciencepublications.com

Table 1: Illustrative Data on the Effect of Process Parameters on Reactive Dye Degradation (Note: The following data is for other reactive dyes and is presented to illustrate general principles, as specific data for Reactive Brown 2 was not available.)

| Parameter | Dye | Catalyst | Observation | Reference |

| Catalyst Loading | Reactive Black 5 | ZnO | Optimal dose found to be 1.25 g/L. | nih.gov |

| Brown NG | TiO₂ | Decolorization rate increased up to 150 ppm, then leveled off. | opensciencepublications.com | |

| pH | Reactive Orange 4 | ZnO | Maximum decolorization observed at pH 11. | nih.gov |

| Bismarck Brown R | TiO₂ | Highest degradation efficiency observed at pH 3. | iisc.ac.in | |

| Dye Concentration | Reactive Black 5 | ZnO | Rate of degradation decreased as initial dye concentration increased from 10 to 100 mg/L. | nih.gov |

| Brown NG | TiO₂ | Reaction follows pseudo-first-order kinetics; rate decreases with higher initial concentration. | opensciencepublications.com |

The degradation of dye molecules in photocatalysis is primarily driven by highly reactive oxygen species (ROS). The principal mechanism involves the generation of hydroxyl radicals (•OH) from the oxidation of water or hydroxide (B78521) ions by the photogenerated holes on the catalyst surface. mdpi.com These •OH radicals are powerful, non-selective oxidants that can attack the dye molecule, leading to the cleavage of the chromophoric groups (like the azo bond -N=N-) and subsequent mineralization. mdpi.comopensciencepublications.com

Other reactive species, such as superoxide radicals (O₂•⁻) and hydroperoxyl radicals (HO₂•), are formed when electrons in the conduction band react with adsorbed molecular oxygen. mdpi.com These radicals can also participate in the degradation process, either directly or by contributing to the formation of more •OH radicals. mdpi.com The involvement of •OH radicals as the main oxidant can be confirmed by adding radical scavengers like ethanol, which typically inhibit the degradation reaction. opensciencepublications.com

The degradation pathway proceeds through a series of intermediate products. The initial attack by •OH radicals often leads to the breaking of the azo bond, which is responsible for the color. This results in rapid decolorization. Following this, the aromatic rings of the resulting intermediates are opened, leading to the formation of smaller aliphatic acids and eventually complete mineralization to CO₂, H₂O, and inorganic ions. researchgate.net

Electrochemical degradation is another AOP that uses an electric current to drive the oxidation of pollutants. researchgate.net This process can occur through direct oxidation at the anode surface or indirect oxidation by electro-generated species like active chlorine or hydroxyl radicals. researchgate.nete3s-conferences.org

Anodic oxidation (AO) is a key electrochemical process where pollutants are destroyed at the anode. The performance of AO is highly dependent on the anode material. researchgate.netnajah.edu

Mechanism: In AO, pollutants can be oxidized directly on the anode surface. However, a more powerful mechanism involves the generation of hydroxyl radicals from the oxidation of water at the anode surface, especially on anodes with high oxygen evolution overpotential. najah.edu These physisorbed •OH radicals then carry out the oxidation of organic molecules. If chloride ions are present in the wastewater, they can be oxidized at the anode to form active chlorine species (Cl₂, HOCl, ClO⁻), which are also powerful oxidants that contribute to indirect oxidation in the bulk solution. researchgate.nete3s-conferences.org

Electrode Material Performance: The choice of anode material is crucial for the efficiency of the process. researchgate.net

Graphite: Graphite electrodes are inexpensive and have a large surface area. They have been used for the anodic oxidation of various dyes, including Acid Brown 14, where maximum color removal was achieved in the presence of NaCl. researchgate.net

Dimensionally Stable Anodes (DSAs): These consist of a titanium substrate coated with metal oxides like RuO₂ or IrO₂. They are known as "active" anodes and are effective for generating active chlorine in saline solutions. researchgate.netnajah.edu Ti/RuO₂ anodes have been successfully used for treating real reactive dye effluents. researchgate.net

Tin Dioxide (SnO₂): Antimony-doped tin oxide (Ti/SnO₂-Sb) electrodes are considered "non-active" anodes with a high oxygen evolution potential. This property makes them highly efficient at generating •OH radicals, leading to the complete mineralization of organic pollutants. researchgate.net

Boron-Doped Diamond (BDD): BDD electrodes have the highest oxygen evolution overpotential, making them extremely effective for producing •OH radicals. They are considered one of the most powerful anodes for the complete combustion of organic pollutants. researchgate.net

Table 2: Performance of Different Anode Materials in Electrochemical Oxidation of Dyes (Note: This table presents illustrative findings for various dyes to highlight the performance of different electrode materials.)

| Anode Material | Target Pollutant | Key Finding | Reference |

| Graphite | Acid Brown 14 | Effective color removal in the presence of NaCl electrolyte. | researchgate.net |

| Ti/RuO₂ | Reactive Yellow-17 & Reactive Blue 4 | 99% color removal and 82% COD reduction achieved with NaCl electrolyte. | researchgate.net |

| Ti/SnO₂-Sb | Acid Orange 10 | High efficiency for dye degradation due to strong •OH radical generation. | researchgate.net |

| BDD | Reactive Orange 16 | Complete color removal achieved in 40 minutes at 200 mA cm⁻². | researchgate.net |

| Gold (Au) | Reactive Blue 203 | Achieved 91.82% decolorization; performance enhanced in acidic pH. |

Based on the comprehensive search conducted, there is no specific research data available for the chemical compound “Reactive Brown 2” within the provided search results. The scientific literature found pertains to other, different reactive dyes such as Reactive Blue 203, Reactive Red 2, and Reactive Black 5, or other brown dyes like Basic Brown 1.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the advanced remediation technologies and mechanistic studies for Reactive Brown 2 as requested. The crucial data regarding the role of supporting electrolytes, current density, Fenton and ozonation process parameters, reaction kinetics, and intermediate formation are specific to the chemical structure of the dye molecule and cannot be extrapolated from other compounds.

To provide the requested article, research findings specifically detailing the electrochemical, Fenton-based, and ozonation-based degradation of Reactive Brown 2 would be required.

Reaction Kinetics and Hydroxyl Radical Production in O₃/H₂O₂ Systems

Cavitation-Based Methods and Other Hybrid AOPs

Advanced Oxidation Processes (AOPs) are recognized for their effectiveness in degrading resilient organic pollutants like textile dyes. While specific studies focusing solely on the cavitation-based degradation of Reactive Brown 2 are limited, research has been conducted on its degradation as part of a dye mixture using a composite semiconductor photocatalyst.

One study investigated the photocatalytic degradation of a mixture containing Reactive Blue 4, Reactive Brown 2, Reactive Orange 5, and Reactive Yellow 4 using a TiO₂ and ZnO composite. The experiment monitored the reduction in the dye mixture's concentration under both UV and solar irradiation. The optimal conditions for the degradation of the dye mixture were identified as a dye concentration of 0.05 g/L, a pH of 8.5, and a photocatalyst (90:10 ratio of TiO₂ to ZnO) concentration of 1 g/L. ijream.org Under these conditions, a maximum decolorization of 91.30% was achieved within 180 minutes of UV irradiation. ijream.org The degradation rate was observed to decrease as the initial concentration of the dye mixture increased. ijream.org

Table 1: Photocatalytic Degradation of a Dye Mixture Containing Reactive Brown 2

| Parameter | Value/Condition | Finding |

|---|---|---|

| Dye Composition | Reactive Blue 4, Reactive Brown 2, Reactive Orange 5, Reactive Yellow 4 (equal amounts) | The study was conducted on a mixture of dyes. ijream.org |

| Photocatalyst | TiO₂ and ZnO composite (90:10 ratio) | A composite catalyst was found to be effective. ijream.org |

| Optimal pH | 8.5 | Degradation efficiency is pH-dependent. ijream.org |

| Optimal Catalyst Dose | 1.0 g/L | The amount of catalyst influences the degradation rate. ijream.org |

| Optimal Dye Conc. | 0.05 g/L | Higher concentrations led to lower degradation rates. ijream.org |

| Irradiation Time | 180 minutes (UV) | Degradation increases with irradiation time. ijream.org |

| Max. Degradation | 91.30% | High efficiency was achieved under optimal conditions. ijream.org |

Biological and Biotechnological Remediation of Reactive Brown 2

Bioremediation presents an environmentally conscious alternative for treating dye-contaminated effluents. This approach utilizes microorganisms and their enzymatic systems to break down complex dye molecules into simpler, less toxic compounds.

Microbial Degradation Mechanisms and Consortia Applications

Azo Reductase and Laccase Enzymatic Pathways in Azo Bond Cleavage

The breakdown of azo dyes by microorganisms is primarily enzymatic. Laccase and azo reductase are key enzymes in this process. While research specifically isolating and characterizing enzymes for the degradation of Reactive Brown 2 has not been detailed in the search results, laccase-mediated degradation has been studied for a generic "Reactive Brown." quora.comresearchgate.net Laccase, a copper-containing enzyme, can degrade azo dyes into less toxic compounds. quora.comresearchgate.net Azo reductases are also crucial, as they cleave the characteristic azo bonds (-N=N-) that define this class of dyes. ajol.info

Aerobic and Anaerobic Degradation Conditions and Sequential Processes

The complete mineralization of azo dyes often requires a sequence of anaerobic and aerobic conditions. The initial, reductive cleavage of the azo bond typically occurs under anaerobic conditions, leading to the formation of aromatic amines. academicjournals.org These intermediate compounds are then generally degraded under aerobic conditions. academicjournals.org Specific studies outlining the optimal aerobic and anaerobic conditions for the complete degradation of Reactive Brown 2 were not found in the available search results.

Degradation Metabolite Identification and Catabolic Pathway Elucidation (e.g., aromatic amine formation, desulphonation, deamination)

Elucidating the degradation pathway and identifying the resulting metabolites are crucial for confirming the complete and non-toxic breakdown of a dye. This process involves techniques like HPLC and GC-MS to analyze the intermediate and final products. For many reactive dyes, the pathway involves the initial anaerobic cleavage of the azo bond to form aromatic amines, followed by aerobic degradation of these amines through processes like deamination and desulphonation. However, specific research identifying the degradation metabolites and elucidating the precise catabolic pathway for Reactive Brown 2 is not available in the reviewed literature.

In Silico Analysis of Enzyme-Dye Binding Interactions

Computational, or in silico, analysis is a powerful tool for understanding the interactions between enzymes and dye molecules at a molecular level. Molecular docking studies can predict the binding affinity between an enzyme's active site and a substrate, such as a dye.

A study performing molecular docking analysis investigated the interaction between a laccase enzyme from Pseudomonas mendocina and several reactive azo dyes, including a generic "Reactive Brown" (RB). ijream.orgquora.comresearchgate.netresearchgate.net The analysis predicted the binding energy for each dye, with a more negative value indicating a stronger binding affinity. researchgate.net The binding energy for Reactive Brown was found to be -8.57 kcal/mol, which was intermediate between that of Reactive Red (-7.19 kcal/mol) and Reactive Black (-9.17 kcal/mol). ijream.orgquora.comresearchgate.netresearchgate.net This suggests a strong interaction between the laccase and the Reactive Brown dye molecule, correlating with its potential for enzymatic degradation. researchgate.net

Table 2: Predicted Binding Energies of Laccase with Reactive Dyes

| Dye | Predicted Binding Energy (kcal/mol) |

|---|---|

| Reactive Black | -9.17 ijream.orgquora.comresearchgate.netresearchgate.net |

| Reactive Brown | -8.57 ijream.orgquora.comresearchgate.netresearchgate.net |

| Reactive Red | -7.19 ijream.orgquora.comresearchgate.netresearchgate.net |

Source: In silico analysis using laccase from Pseudomonas mendocina. ijream.orgquora.comresearchgate.netresearchgate.net

Fungal Biodegradation Systems (e.g., Brown-Rot Fungi)

Fungal biodegradation presents a cost-effective and environmentally sound approach for the treatment of textile effluents containing recalcitrant dyes. nih.gov Brown-rot fungi, a class of wood-decaying basidiomycetes, are particularly noteworthy for their potent degradative capabilities. mdpi.com Unlike white-rot fungi, which are more extensively studied for dye degradation, brown-rot fungi employ a unique and highly effective mechanism for breaking down complex organic molecules. nih.govresearchgate.net Studies have demonstrated that various brown-rot fungal strains can effectively decolorize and degrade a range of synthetic dyes, including structurally complex azo dyes. nih.govresearchgate.netscielo.br The primary mode of action involves both biosorption of the dye onto the fungal mycelia and subsequent biodegradation. nih.govscielo.br The efficiency of dye removal can vary significantly depending on the fungal species, the specific dye, and the culture conditions. nih.gov For instance, fungi such as Gloeophyllum trabeum and Laetiporus sulphureus have been identified as effective degraders of aromatic compounds. mdpi.comacademicjournals.orgresearchgate.net

Extracellular Enzyme Systems and Radical Generation Mechanisms (e.g., Fenton reactions via Fe²⁺ and H₂O₂)

The degradative prowess of brown-rot fungi stems from a sophisticated two-part system involving extracellular enzymes and non-enzymatic radical generation. mdpi.comresearchgate.net

Extracellular Enzymes: Brown-rot fungi secrete a suite of extracellular enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), although typically not laccase. researchgate.netacademicjournals.orgresearchgate.net These enzymes, while primarily evolved to degrade lignin and cellulose (B213188) in wood, possess low substrate specificity, allowing them to oxidize a wide array of aromatic pollutants like azo dyes. nih.gov The enzymatic activity is a key factor in the biodegradation process, with studies showing a direct correlation between increased enzyme production and enhanced dye decolorization. researchgate.net For example, research on Laetiporus sulphureus isolated from a marine environment revealed significant MnP and LiP activity, which enabled the oxidation of dyes and the decolorization of textile effluent. academicjournals.orgresearchgate.net

Table 1: Extracellular Enzyme Activity in Brown-Rot Fungi

| Fungal Species | Enzyme | Maximum Activity | Reference |

| Laetiporus sulphureus | Manganese Peroxidase (MnP) | 2.5 U/mL | academicjournals.orgresearchgate.net |

| Laetiporus sulphureus | Lignin Peroxidase (LiP) | 1.0 U/mL | academicjournals.orgresearchgate.net |

Radical Generation (Fenton Chemistry): A defining feature of brown-rot fungi is their use of a non-enzymatic mechanism based on Fenton chemistry to generate highly reactive hydroxyl radicals (•OH). rsc.orgacs.org This process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), both of which the fungus can produce and secrete. nih.govacs.org The fungus generates H₂O₂ and low molecular weight compounds that can reduce environmental Fe³⁺ to Fe²⁺. acs.org The subsequent Fenton reaction produces hydroxyl radicals, which are among the strongest known oxidants and can indiscriminately attack and break down complex organic molecules, including the chromophoric azo bonds (-N=N-) in dyes. nih.govmdpi.com This radical-based attack causes rapid depolymerization and degradation of pollutants that are resistant to conventional enzymatic action. acs.orgohsu.edu

Phytoremediation Strategies Using Aquatic Macrophytes and Terrestrial Plants

Phytoremediation is an emerging technology that utilizes green plants to remove, detoxify, or immobilize environmental contaminants from soil and water. researchgate.net This plant-based approach is considered a viable method for treating wastewater containing azo dyes. researchgate.net Both aquatic and terrestrial plants have been investigated for their potential in dye remediation. mdpi.com Aquatic macrophytes such as water hyacinth (Eichhornia crassipes), duckweed (Lemna minor), and azolla (Azolla filiculoides) are frequently used for treating contaminated water due to their high tolerance, rapid growth, and significant biomass production. mdpi.comnih.govnih.gov Terrestrial plants, including species like Indian mustard (Brassica juncea) and various grasses, are also effective, particularly for contaminated soils and sediments. researchgate.netresearchgate.netnih.gov These plants can absorb and accumulate contaminants within their tissues, a process known as phytoextraction, or facilitate their breakdown in the root zone. researchgate.netresearchgate.net

Uptake and Transformation Mechanisms within Plant Systems

The removal of azo dyes by plants involves several complex mechanisms that can occur simultaneously. researchgate.netresearchgate.net

Rhizofiltration: This mechanism involves the adsorption or absorption of contaminants from water by the plant roots. researchgate.netnih.gov Plants with extensive, fibrous root systems are particularly effective at rhizofiltration. The contaminants are either bound to the root surface or absorbed into the root tissue.

Phytodegradation (or Phytotransformation): This refers to the breakdown of contaminants taken up by the plant through metabolic processes within its tissues. researchgate.netresearchgate.net Plants produce various enzymes, such as peroxidases, laccases, and nitroreductases, that can cleave the azo bonds and degrade the resulting aromatic amines into less complex molecules. scribd.com

Phytostimulation (or Rhizodegradation): In this process, the plant enhances microbial activity in the soil or sediment surrounding its roots (the rhizosphere). researchgate.netresearchgate.net The plant releases exudates (sugars, amino acids, enzymes) that stimulate the growth and metabolic activity of microorganisms capable of degrading the azo dyes. nih.gov

Metabolic Pathways Proposed for Reactive Azo Dyes in Phytoremediation

The metabolic breakdown of reactive azo dyes in phytoremediation systems is typically a multi-step process. The proposed pathway generally begins with the reductive cleavage of the dye's azo bond (-N=N-). scribd.comscispace.com This initial step often occurs under anaerobic or microaerophilic conditions, which can exist in the sediment or within dense root mats, and is facilitated by enzymes like azoreductases produced by both plants and associated microbes. nih.govscribd.com This cleavage breaks the molecule into smaller, often colorless, aromatic amines. nih.gov

These intermediate aromatic amines, which can sometimes be toxic, are then typically subjected to aerobic degradation. nih.gov Plant enzymes, such as peroxidases and dioxygenases, catalyze the opening of the aromatic rings, leading to further breakdown. ohsu.edu The ultimate goal of the metabolic pathway is the complete mineralization of the dye into simple, non-toxic compounds like carbon dioxide (CO₂), water (H₂O), and inorganic ions. scispace.com The identification of various metabolic byproducts through analytical techniques like GC-MS helps in elucidating these complex degradation pathways. scispace.com

Adsorption Phenomena and Mechanism Investigation for Reactive Brown 2 Removal

Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater due to its operational simplicity and high efficiency. pjoes.comrsc.org The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials, including commercial activated carbon, clays, and biomass-based adsorbents, have been successfully used to remove reactive dyes from aqueous solutions. pjoes.comdbc.wroc.pl The effectiveness of adsorption depends on the physical and chemical characteristics of the adsorbent, the dye molecule, and operational parameters such as pH, temperature, and contact time. rsc.orgmdpi.com

Adsorbent Material Characterization and Performance Assessment

The selection and development of effective adsorbents are crucial for the successful removal of dyes like Reactive Brown 2. A thorough characterization of the adsorbent material is performed to understand its properties and predict its performance.

Material Characterization:

Scanning Electron Microscopy (SEM): Provides images of the adsorbent's surface morphology and porous structure. mdpi.commdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups (e.g., -OH, -NH₂, -COOH) on the adsorbent's surface that can act as active sites for dye binding. mdpi.commdpi.com

Brunauer, Emmett and Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the adsorbent, which are critical factors influencing adsorption capacity. pjoes.commdpi.com

X-ray Diffraction (XRD): Determines the crystalline or amorphous nature of the material. mdpi.com

Performance Assessment: The performance of an adsorbent is primarily evaluated by its adsorption capacity (qₘ), which is the maximum amount of dye that can be adsorbed per unit mass of the adsorbent (mg/g). Kinetic and isotherm studies are conducted to understand the rate of adsorption and the equilibrium relationship between the dye in solution and on the adsorbent surface. pjoes.commdpi.com Research on waste-derived adsorbents has shown promise for removing reactive dyes. For instance, chitosan (B1678972) nanoparticles (CNPs) derived from shrimp shells demonstrated a high adsorption capacity for Reactive Brown (RB). nih.gov

Table 2: Performance of Various Adsorbents for Reactive Dye Removal

| Adsorbent | Reactive Dye | Adsorption Capacity (qₘ) (mg/g) | Reference |

| Chitosan Nanoparticles (CNPs) | Reactive Brown (RB) | 59.52 | nih.gov |

| Acacia nilotica | Reactive Black 5 | 38.38 | deswater.com |

| Thermally Treated Waste | Reactive Blue (RB) | 93.7% Removal | iwaponline.com |

| Cross-linked Chitosan/Oxalic Acid Hydrogel | Reactive Red 195 | 110.7 | |

| Commercial Activated Carbon | Reactive Black | 527 |

The mechanism of adsorption for anionic reactive dyes like Reactive Brown 2 often involves electrostatic attraction between the negatively charged sulfonate groups (SO₃⁻) of the dye and a positively charged adsorbent surface, which is typically achieved at acidic pH. rsc.org Other interactions, such as ion exchange and surface complexation, can also contribute to the binding process. rsc.org

Adsorption Kinetics and Equilibrium Modeling

To understand the rate and dynamics of Reactive Brown 2 adsorption, researchers employ various kinetic and equilibrium models. These models provide critical insights into the efficiency of an adsorbent and the underlying mechanisms of the dye removal process.

The study of adsorption kinetics is essential for determining the rate at which dye is removed from a solution. The pseudo-first-order and pseudo-second-order models are the most frequently used to analyze this data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. In contrast, the pseudo-second-order model posits that the rate-limiting step is chemical adsorption, or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. envirobiotechjournals.comresearchgate.net

Numerous studies on various reactive dyes have demonstrated that the pseudo-second-order model often provides a better fit for the experimental data than the pseudo-first-order model. envirobiotechjournals.combioline.org.brdbc.wroc.pl This suggests that the adsorption process is likely dominated by chemisorption. researchgate.net For instance, in studies involving the adsorption of reactive dyes onto activated carbon, the correlation coefficients (R²) for the pseudo-second-order model are consistently high, often exceeding 0.99, indicating a strong agreement between the model and the observed data. bioline.org.brdbc.wroc.plresearchgate.net This implies that the interaction between the dye molecules and the adsorbent surface is the rate-determining step.

Table 1: Comparison of Kinetic Models for Reactive Dye Adsorption This table presents hypothetical but representative data based on typical findings in the literature for reactive dye adsorption.

| Adsorbent | Kinetic Model | qₑ (mg/g) (Experimental) | qₑ (mg/g) (Calculated) | k₁ (min⁻¹) or k₂ (g/mg·min) | R² |

|---|---|---|---|---|---|

| Activated Carbon | Pseudo-First-Order | 95.8 | 85.2 | 0.025 | 0.945 |

| Pseudo-Second-Order | 96.1 | 0.0003 | 0.998 | ||

| Biomass-derived Carbon | Pseudo-First-Order | 78.5 | 69.4 | 0.031 | 0.932 |

| Pseudo-Second-Order | 78.3 | 0.0005 | 0.999 |

Adsorption isotherms are crucial for describing how the dye molecules distribute between the liquid phase and the solid adsorbent phase when the adsorption process reaches equilibrium.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. iwaponline.com It is often indicative of a chemisorption process. researchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is not restricted to monolayer formation.

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

Research on reactive dyes, including those with structures similar to Reactive Brown 2, frequently shows that the Langmuir model provides the best fit for the equilibrium data, particularly when using activated carbons as adsorbents. envirobiotechjournals.combioline.org.brdbc.wroc.pl This suggests that the dye forms a monolayer on the surface of the adsorbent. researchgate.net However, the applicability of a model can depend on the specific adsorbent and experimental conditions.

Table 2: Comparison of Isotherm Model Parameters for Reactive Dye Adsorption This table presents hypothetical but representative data based on typical findings in the literature for reactive dye adsorption.

| Isotherm Model | Parameters | Value (Activated Carbon) | Value (Biomass Adsorbent) |

|---|---|---|---|

| Langmuir | qₘ (mg/g) | 210.5 | 155.2 |

| Kₗ (L/mg) | 0.15 | 0.09 | |

| R² | 0.996 | 0.991 | |

| Freundlich | K₣ ((mg/g)(L/mg)¹/ⁿ) | 25.8 | 18.4 |

| n | 2.8 | 2.2 | |

| R² | 0.972 | 0.965 | |

| Temkin | Aₜ (L/g) | 1.2 | 0.8 |

| B (J/mol) | 35.4 | 42.1 | |

| R² | 0.958 | 0.949 |

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Thermodynamic Parameters of Adsorption

Thermodynamic analysis is used to determine the spontaneity and nature of the adsorption process. Key parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from experimental data at different temperatures.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous.

Enthalpy (ΔH°): A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° indicates an exothermic process, favored at lower temperatures.

Entropy (ΔS°): A positive ΔS° reflects increased randomness at the solid-solution interface during adsorption.

Studies on reactive dyes often reveal that the adsorption process is spontaneous and endothermic. bioline.org.brdbc.wroc.pl The endothermic nature implies that increasing the temperature can enhance the adsorption capacity, which may be due to increased mobility of the dye molecules and swelling of the adsorbent's internal structure.

Table 3: Thermodynamic Parameters for Reactive Dye Adsorption on Activated Carbon This table presents hypothetical but representative data based on typical findings in the literature for reactive dye adsorption.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 298 | -5.2 | 15.8 | 70.5 |

| 308 | -5.9 | ||

| 318 | -6.6 |

Role of Surface Chemistry, Functional Groups, and Pore Structure in Adsorption

The efficiency of an adsorbent is heavily dependent on its physicochemical properties. The surface area, pore size and volume, and the presence of specific functional groups are critical factors. iwaponline.com

Adsorbents like activated carbon possess large surface areas and well-developed porous structures, providing ample sites for dye molecules to attach. bioline.org.briwaponline.com The surface of an adsorbent can contain various functional groups, such as carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) groups. googleapis.comgoogle.com These groups can interact with the dye molecule through different mechanisms. For a dye like Reactive Brown 2, which contains sulfonic acid groups (-SO₃H), electrostatic interactions, hydrogen bonding, and π-π stacking interactions with the aromatic rings of the adsorbent are potential binding mechanisms. iwaponline.com The chemical modification of adsorbents to introduce or enhance these functional groups can significantly improve their adsorption capacity.

Intraparticle Diffusion and Ion-Exchange Mechanisms

Ion exchange is another important mechanism, particularly when both the adsorbent surface and the dye molecule are charged. iwaponline.comresearchgate.net Reactive Brown 2 is an anionic dye. If the adsorbent surface is positively charged (which can be manipulated by adjusting the solution's pH), a strong electrostatic attraction can occur, leading to an exchange of anions between the adsorbent surface and the dye molecules in the solution. iwaponline.com However, some studies note that if the final pH after adsorption does not change significantly, it may indicate that ion exchange is not the primary mechanism involved. bioline.org.br

Ecotoxicological Assessments and Environmental Impact Studies of Reactive Brown 2 and Its Transformation Products

Aquatic Ecotoxicity Evaluations

The discharge of textile effluents containing reactive dyes into aquatic ecosystems is a significant environmental concern. These dyes are designed to be persistent and can have detrimental effects on aquatic life. The ecotoxicity of these compounds is evaluated using various model organisms to understand their potential impact.

Bioassays using Model Organisms (e.g., Vibrio fischeri, Artemia salina, Daphnia similis)

For instance, studies on other reactive dyes have determined their toxicity levels. For C.I. Reactive Black 5, the 50% effective concentration (EC50) for Daphnia similis was reported to be 37.5 mg/L in an acute toxicity test. industrialchemicals.gov.au In another study, the toxicity of various reactive dyes to Vibrio fischeri showed a wide range of EC50 values, indicating that toxicity can vary significantly between different dye structures. mdpi.com Similarly, the brine shrimp lethality assay using Artemia salina is a common method to determine the median lethal concentration (LC50) of textile effluents and dyes, although specific data for Reactive Brown 2 is not documented. researchgate.netsdc.org.uk

Toxicity Data for Selected Reactive Dyes on Aquatic Organisms

| Dye | Test Organism | Endpoint | Result | Reference |

|---|

Note: Data for Reactive Brown 2 was not available in the reviewed literature. The table presents data for a representative reactive dye to illustrate the type of information generated in such studies.

Evaluation of Toxicity of Parent Dye vs. Degraded Metabolites

The degradation of reactive dyes, either through biological or chemical processes, can lead to the formation of various transformation products. It is essential to evaluate the toxicity of these metabolites, as they can sometimes be more toxic than the original dye.

Research on the biodegradation of reactive dyes has shown that the resulting metabolites are often less toxic than the parent compounds. For example, studies on the degradation of Reactive Red 2 indicated that the biodegradation products exhibited lower toxicity compared to the original dye. nih.gov Similarly, after treatment of a mixture of reactive dyes, including a "Reactive Brown," the resulting effluent showed reduced toxicity. Advanced oxidation processes have also been shown to decrease the toxicity of reactive dyes like Reactive Red 45. However, without specific studies on Reactive Brown 2, it is difficult to definitively conclude the toxicity profile of its degradation products. The breakdown of azo dyes, a common class of reactive dyes, can lead to the formation of aromatic amines, which are a subject of toxicological concern.

Phytotoxicity Studies on Terrestrial and Aquatic Plant Species

Germination Inhibition and Growth Effects on Indicator Plants (e.g., Vigna radiata, Salvinia sps.)

Studies on the phytotoxicity of textile effluents containing reactive dyes have demonstrated inhibitory effects on plant growth. For instance, a study involving a mixture of reactive dyes, which included a "Reactive Brown," on the germination of Vigna radiata (mung bean) seeds showed that high concentrations of the dye mixture could inhibit plant growth. However, the treated wastewater in the same study showed less toxicity, indicating that degradation of the dyes reduced their phytotoxic effects.

Aquatic plants like Salvinia species have been used in phytoremediation studies to remove reactive dyes from wastewater. Research on the phytoremediation of a mix of reactive dyes, including a "Reactive Brown," by Salvinia sps. showed that the plant could decolorize the dye solution. During this process, the plant's photosynthetic pigments were affected, indicating a stress response to the dye. The degradation of the "Reactive Brown" dye by Salvinia sps. was found to involve processes like decarboxylation, desulphonation, deoxygenation, and deamination, leading to various metabolites.

Phytotoxicity Effects of a Reactive Dye Mixture (including a "Reactive Brown") on Vigna radiata

| Parameter | Untreated Wastewater | Treated Wastewater | Control (Distilled Water) | Reference |

|---|---|---|---|---|

| Germination (%) | 70% | 100% | 100% | |

| Root Length | Reduced | Increased compared to control | Normal |

Note: This data is for a mixture of reactive dyes and not solely for Reactive Brown 2.

Genotoxicological Assessments in Non-Human Bioindicators

Genotoxicity assessment is vital to determine if a chemical can cause damage to the genetic material (DNA) of organisms, which can lead to mutations and potentially cancer.

Mutagenicity and DNA Damage Induction via Ames Test and Comet Assay

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce mutations in bacteria. While specific Ames test data for Reactive Brown 2 was not found, studies on other reactive dyes have shown mixed results. For example, a study on "Reactive Brown 9" indicated a positive result in the Ames test. In contrast, a comprehensive toxicological profile of C.I. Reactive Black 5 suggested it has no genotoxic potential. Some reactive dyes, such as Reactive Blue 2 and Reactive Green 19, have shown weak mutagenic potential in their formulated form in the Ames test.

The Comet assay, or single-cell gel electrophoresis, is another important test that detects DNA damage in cells. There is no available data from Comet assays conducted specifically on Reactive Brown 2. However, the assay is frequently used to evaluate the genotoxicity of various environmental pollutants, including textile effluents.

The genotoxicity of azo dyes, the class to which many reactive dyes belong, is often linked to the reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines.

Bioaccumulation Potential in Environmental Food Chains

Reactive dyes, a class of synthetic colorants that includes Reactive Brown 2, are widely used in the textile industry. iwaponline.com During the dyeing process, a portion of these dyes does not fix to the fabric and is subsequently released into wastewater. quora.com It is estimated that for some reactive dyes, this loss can be as high as 4% during their application, leading to their introduction into aquatic ecosystems. researchgate.net The presence of these dyes in water bodies is a concern because they can reduce light penetration, affecting aquatic plants, and may have other adverse effects on aquatic life. iwaponline.com

Despite the acknowledged release of Reactive Brown 2 into the environment through industrial effluents, there is a notable lack of specific scientific studies and detailed data concerning its bioaccumulation potential within environmental food chains. iwaponline.comresearchgate.netijream.org Thorough searches of available scientific literature did not yield research that specifically quantifies the uptake, retention, and concentration of Reactive Brown 2 in various trophic levels, such as in algae, invertebrates, or fish.

Consequently, it is not possible to present detailed research findings or construct data tables on the bioaccumulation factors (BAFs) or biota-sediment accumulation factors (BSAFs) for Reactive Brown 2. The absence of such empirical data prevents a quantitative assessment of how this specific compound might move through and concentrate within aquatic food webs. Understanding the bioaccumulation potential is crucial for a complete environmental risk assessment, as chemicals that accumulate in organisms can have long-lasting and subtle toxicological effects. Given the widespread use of reactive dyes, the lack of specific bioaccumulation data for Reactive Brown 2 represents a significant knowledge gap that hinders a comprehensive evaluation of its environmental impact. Future research is required to determine the extent to which Reactive Brown 2 and its transformation products are taken up by aquatic organisms and whether they biomagnify in the food chain.

Interactions of Reactive Brown 2 with Biological Systems Non Human, Non Clinical

Reactive Species Interactome in Environmental Bioremediation

The bioremediation of textile dyes like Reactive Brown 2 often involves complex interactions with various reactive chemical species, particularly in advanced oxidation processes (AOPs). These processes are designed to break down the complex and often recalcitrant dye molecules into simpler, less harmful compounds. ijcce.ac.irtandfonline.com The primary agents in this degradation are highly reactive species, with the hydroxyl radical (•OH) being a key player. tandfonline.commdpi.com

Advanced oxidation processes generate these reactive species through various means, such as the Fenton reaction (using hydrogen peroxide and iron ions), photocatalysis (e.g., UV/TiO₂), and ozonation. ijcce.ac.irtandfonline.comresearchgate.net In these systems, the interaction with Reactive Brown 2 leads to the oxidation of the dye molecule. This process can result in the cleavage of the chromophoric groups, leading to decolorization, and further degradation can lead to the mineralization of the dye into carbon dioxide, water, and inorganic ions.

The effectiveness of AOPs can be influenced by the presence of other substances in the water. For instance, carbonate and bicarbonate ions can act as scavengers of hydroxyl radicals, potentially reducing the efficiency of the degradation process. mdpi.com The interplay between the generated reactive species, the target dye molecule, and other components in the wastewater matrix is a critical factor in the successful bioremediation of Reactive Brown 2. acs.org

Table 1: Reactive Species Involved in Advanced Oxidation Processes for Dye Degradation

| Reactive Species | Generating Process Examples | Role in Degradation of Dyes like Reactive Brown 2 |

| Hydroxyl Radical (•OH) | Fenton reaction, UV/H₂O₂, Photocatalysis (UV/TiO₂) | Highly reactive and non-selective oxidant that attacks and breaks down the dye's molecular structure. tandfonline.commdpi.comresearchgate.net |

| Sulfate Radical (SO₄•⁻) | Persulfate-based AOPs | A strong oxidant that can also effectively degrade dye molecules. mdpi.com |

| Superoxide (B77818) Radical (O₂•⁻) | Various AOPs, biological processes | An initial reactive oxygen species that can lead to the formation of other more potent radicals like •OH. nih.gov |

| Ozone (O₃) | Ozonation | A powerful oxidant that directly reacts with the dye or decomposes to form hydroxyl radicals. researchgate.net |

Modulatory Effects on Microbial Consortia and Enzyme Activity

The biodegradation of Reactive Brown 2 is significantly influenced by the activity of microbial consortia and their enzymatic systems. While individual microbial strains may struggle to decolorize this dye, microbial consortia often exhibit enhanced degradation capabilities. This synergistic action is attributed to the diverse metabolic pathways present within the consortium, where different species may attack the dye molecule at various positions or utilize metabolites produced by other members. aidic.it For instance, a co-culture of Enterobacter cloacae and Bacillus subtilis has shown potential in the bioremediation of mixed reactive azo dyes. researchgate.net